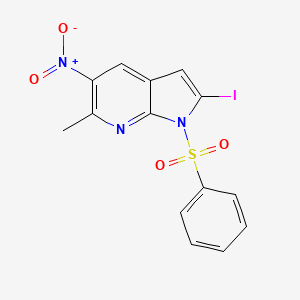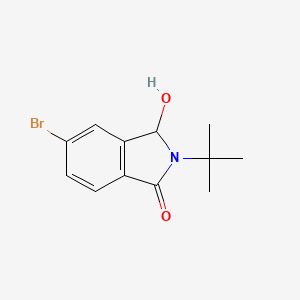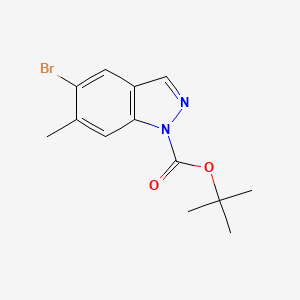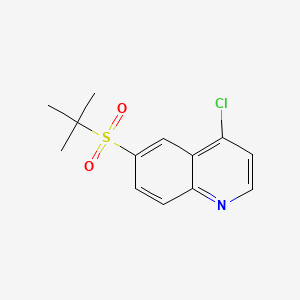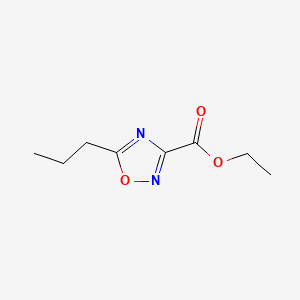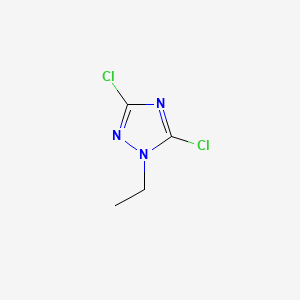
5-(4-Chloro-2-methoxyphenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is a chemical compound with the CAS Number: 1261980-32-8 . It has a molecular weight of 263.68 . The IUPAC name for this compound is 5-(4-chloro-2-methoxyphenyl)nicotinic acid .
Molecular Structure Analysis
The molecular formula of “5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is C13H10ClNO3 . The Inchi Code for this compound is 1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, focusing on six unique fields:
Antimicrobial Agents
5-(4-Chloro-2-methoxyphenyl)nicotinic acid has shown potential as an antimicrobial agent. Research indicates that derivatives of nicotinic acid can inhibit the growth of various bacterial strains, making them useful in developing new antibiotics . This is particularly important in the context of rising antimicrobial resistance, which poses a significant global health challenge .
Antidiabetic Compounds
This compound has been studied for its inhibitory effects on α-amylase and α-glucosidase enzymes, which are key targets in the management of Type II diabetes . By inhibiting these enzymes, 5-(4-Chloro-2-methoxyphenyl)nicotinic acid can help regulate blood sugar levels post-meal, offering a potential therapeutic approach for diabetic patients .
Antioxidant Properties
Research has highlighted the antioxidant properties of nicotinic acid derivatives, including 5-(4-Chloro-2-methoxyphenyl)nicotinic acid . These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues. This makes them valuable in the development of treatments for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Cancer Research
Nicotinic acid derivatives have been explored for their anticancer properties . Studies suggest that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). This makes 5-(4-Chloro-2-methoxyphenyl)nicotinic acid a candidate for further research in cancer therapy, particularly in targeting specific cancer cell lines .
Anti-inflammatory Agents
The anti-inflammatory potential of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid has been investigated due to its ability to modulate inflammatory pathways . This could lead to the development of new anti-inflammatory drugs that can treat conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of nicotinic acid derivatives . These compounds may protect neurons from damage, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The exact mechanisms are still under investigation, but the antioxidant and anti-inflammatory properties of these compounds are believed to play a crucial role .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALUAWIKNTZFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687942 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)nicotinic acid | |
CAS RN |
1261980-32-8 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

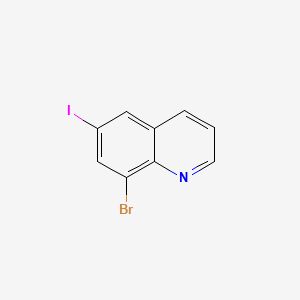
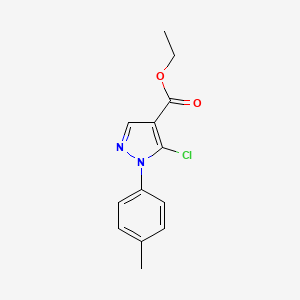
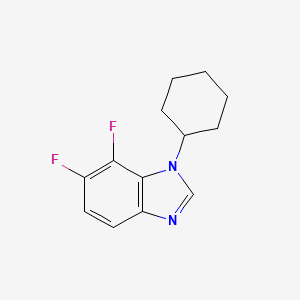

![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)


![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)
